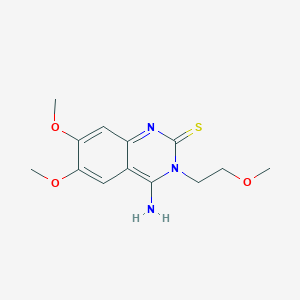

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” is a chemical compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36. It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of 4-aminoquinazoline derivatives involves a four-step synthesis process . The structures of the synthesized compounds are characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” can be analyzed using various spectroscopic techniques such as IR and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include chlorination, nucleophilic substitution, hydrolysis, and amidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 262-268 °C (dec.) . The compound is a white to off-white crystalline solid .Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various methods, focusing on modifying their structures to explore different pharmacological activities. For example, Yan et al. (2013) synthesized several 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, indicating a methodological approach towards creating compounds with potential biological activities. The synthesis involved cyclization and etheration processes, yielding compounds with different substituents, characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan, Huang, & Zhang, 2013). Similar synthetic approaches are employed to create various quinazoline compounds, aiming at structural diversity to enhance biological activity.

Potential Pharmacological Applications

Research into quinazoline derivatives extends into exploring their potential as pharmacological agents. Dash et al. (2017) designed and synthesized quinazoline-4-one/4-thione derivatives, screening them for antimicrobial, analgesic, and anti-inflammatory properties. This study demonstrates the versatility of quinazoline compounds in addressing different pharmacological targets, suggesting a broad spectrum of potential applications beyond the initial scope of research (Dash, Dash, Laloo, & Medhi, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXNLFPPYIWUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141707 |

Source

|

| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione | |

CAS RN |

439096-30-7 |

Source

|

| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2615098.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2615104.png)

![2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2615105.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2615108.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)

![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)

![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)